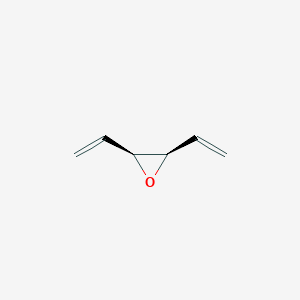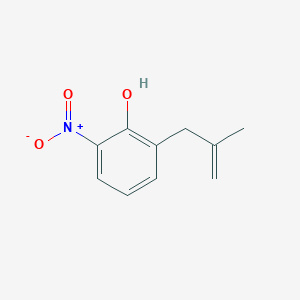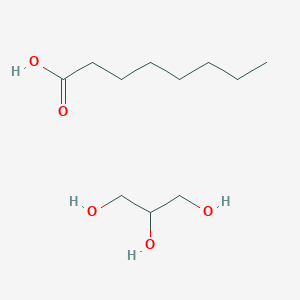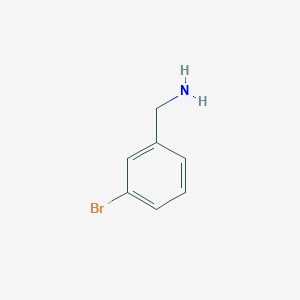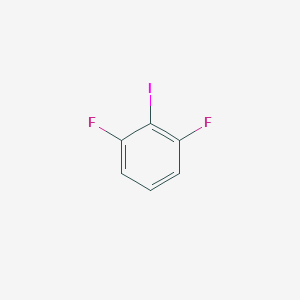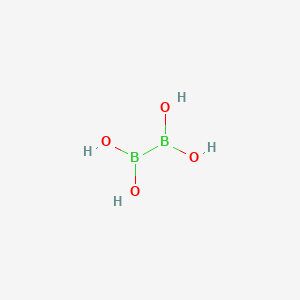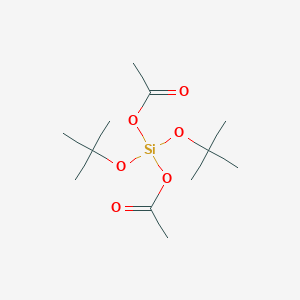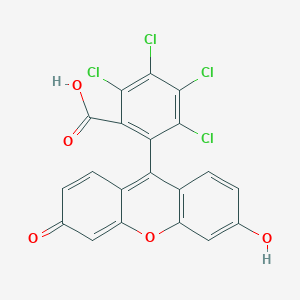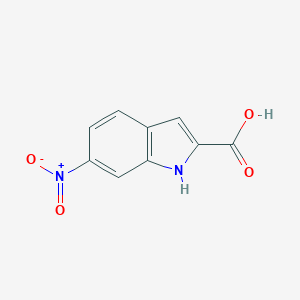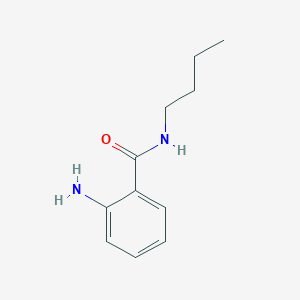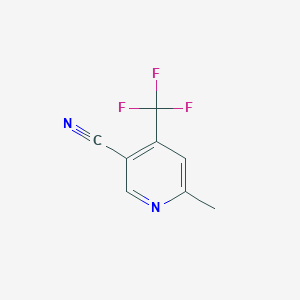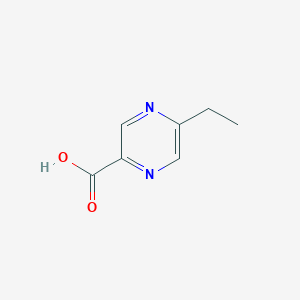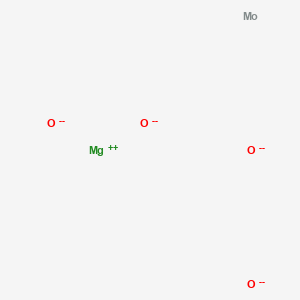
N-(1-(Morpholinomethyl)-2,6-dioxo-3-piperidyl)phthalimide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(Morpholinomethyl)-2,6-dioxo-3-piperidyl)phthalimide, also known as MDP, is a synthetic compound that has been studied for its potential therapeutic applications in various fields of research. It is a small molecule that has shown promising results in preclinical studies as a potential treatment for various diseases.
作用机制
The mechanism of action of N-(1-(Morpholinomethyl)-2,6-dioxo-3-piperidyl)phthalimide is not fully understood, but it is believed to work by inhibiting specific enzymes and signaling pathways that are involved in various disease processes. For example, in cancer cells, N-(1-(Morpholinomethyl)-2,6-dioxo-3-piperidyl)phthalimide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In inflammation, N-(1-(Morpholinomethyl)-2,6-dioxo-3-piperidyl)phthalimide has been shown to inhibit the production of pro-inflammatory cytokines by blocking the activation of the NF-κB signaling pathway.
生化和生理效应
N-(1-(Morpholinomethyl)-2,6-dioxo-3-piperidyl)phthalimide has been shown to have various biochemical and physiological effects in preclinical studies. In cancer cells, N-(1-(Morpholinomethyl)-2,6-dioxo-3-piperidyl)phthalimide has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In inflammation, N-(1-(Morpholinomethyl)-2,6-dioxo-3-piperidyl)phthalimide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of immune cells. In neurological disorders, N-(1-(Morpholinomethyl)-2,6-dioxo-3-piperidyl)phthalimide has been shown to reduce oxidative stress and inflammation, and improve cognitive function.
实验室实验的优点和局限性
One advantage of using N-(1-(Morpholinomethyl)-2,6-dioxo-3-piperidyl)phthalimide in lab experiments is its small size and relative ease of synthesis, which makes it a convenient compound to work with. Another advantage is its versatility, as it has shown potential as a therapeutic agent in various fields of research. However, a limitation of using N-(1-(Morpholinomethyl)-2,6-dioxo-3-piperidyl)phthalimide in lab experiments is its limited availability and high cost, which may restrict its use in certain studies.
未来方向
There are several future directions for research on N-(1-(Morpholinomethyl)-2,6-dioxo-3-piperidyl)phthalimide. One area of interest is the development of more efficient synthesis methods to increase the availability and reduce the cost of N-(1-(Morpholinomethyl)-2,6-dioxo-3-piperidyl)phthalimide. Another area of interest is the identification of specific disease targets and mechanisms of action for N-(1-(Morpholinomethyl)-2,6-dioxo-3-piperidyl)phthalimide, which could lead to the development of more targeted and effective therapeutic applications. Additionally, further preclinical and clinical studies are needed to fully evaluate the safety and efficacy of N-(1-(Morpholinomethyl)-2,6-dioxo-3-piperidyl)phthalimide as a potential therapeutic agent.
合成方法
The synthesis of N-(1-(Morpholinomethyl)-2,6-dioxo-3-piperidyl)phthalimide involves a multi-step process that includes the reaction of phthalic anhydride with 2-aminopyridine to form 2-(pyridin-2-yl)isoindole-1,3-dione. This intermediate is then reacted with morpholine and formaldehyde to yield N-(1-(Morpholinomethyl)-2,6-dioxo-3-piperidyl)phthalimide.
科学研究应用
N-(1-(Morpholinomethyl)-2,6-dioxo-3-piperidyl)phthalimide has been extensively studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurological disorders. In cancer research, N-(1-(Morpholinomethyl)-2,6-dioxo-3-piperidyl)phthalimide has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammation research, N-(1-(Morpholinomethyl)-2,6-dioxo-3-piperidyl)phthalimide has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurological disorders research, N-(1-(Morpholinomethyl)-2,6-dioxo-3-piperidyl)phthalimide has shown potential as a neuroprotective agent by reducing oxidative stress and inflammation.
属性
CAS 编号 |
10329-95-0 |
|---|---|
产品名称 |
N-(1-(Morpholinomethyl)-2,6-dioxo-3-piperidyl)phthalimide |
分子式 |
C18H19N3O5 |
分子量 |
357.4 g/mol |
IUPAC 名称 |
2-[1-(morpholin-4-ylmethyl)-2,6-dioxopiperidin-3-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C18H19N3O5/c22-15-6-5-14(18(25)20(15)11-19-7-9-26-10-8-19)21-16(23)12-3-1-2-4-13(12)17(21)24/h1-4,14H,5-11H2 |
InChI 键 |
IMFASZSXAQHCHV-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C(=O)C1N2C(=O)C3=CC=CC=C3C2=O)CN4CCOCC4 |
规范 SMILES |
C1CC(=O)N(C(=O)C1N2C(=O)C3=CC=CC=C3C2=O)CN4CCOCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



